5-(4-(Trifluoromethoxy)phenyl)picolinic acid
Description
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)9-3-6-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQYGERNZIAGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681375 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851266-72-3 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Coupling Conditions
The Suzuki-Miyaura reaction is widely employed to construct the biaryl backbone of 5-(4-(trifluoromethoxy)phenyl)picolinic acid. A brominated picolinic acid derivative (e.g., 5-bromopicolinic acid) is coupled with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis.
Typical Protocol :
-
Catalyst : Pd(PPh₃)₄ (2–5 mol%)
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Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)
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Solvent : Dioxane/water (4:1) or THF
Example :
5-Bromopicolinic acid (1.0 equiv) reacts with 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv) in dioxane/water (10 mL/mmol) at 90°C for 18 hours, yielding 72–85% of the coupled product after acid workup.
Optimization Challenges
-
Steric Hindrance : The ortho-carboxylic acid group on picolinic acid necessitates bulky ligands (e.g., XPhos) to prevent catalyst deactivation.
-
Solvent Effects : Mixed aqueous/organic solvents improve boronic acid solubility but may require phase-transfer agents for hydrophobic intermediates.
Directed Ortho-Metalation (DoM) Strategies
Regioselective Functionalization
Ullmann-Type Coupling for Aryl Ether Formation
Copper-Mediated C–O Bond Formation
This method constructs the trifluoromethoxy-phenyl linkage via Ullmann condensation between a halogenated picolinic acid and a phenol derivative.
Representative Procedure :
5-Hydroxypicolinic acid (1.0 equiv), 4-iodobenzotrifluoride (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 24 hours yield 45–52% of the product.
Table 1 : Ullmann Coupling Optimization
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₃PO₄ | DMF | 120 | 45 |
| 2 | Cs₂CO₃ | DMSO | 130 | 52 |
| 3 | K₂CO₃ | Toluene | 110 | 38 |
Multi-Step Functionalization via Nitration/Reduction
Sequential Aromatic Modification
A stepwise approach introduces the trifluoromethoxy group after constructing the picolinic acid core:
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Nitration : Nitration of 5-phenylpicolinic acid with HNO₃/H₂SO₄ at 0°C.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) to the amine.
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Diazotization/Trifluoromethoxylation : Treatment with NaNO₂/HCl followed by Cu-mediated trifluoromethoxylation.
Critical Parameters :
-
Nitration Regioselectivity : Controlled by sulfuric acid concentration to favor para substitution.
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Trifluoromethoxylation : Requires CuI/KF in DMF at 100°C for 8 hours.
One-Pot Tandem Reactions
Combined Coupling and Oxidation
A streamlined synthesis uses 5-bromopicolinic acid and 4-(trifluoromethoxy)phenylzinc bromide in a Negishi coupling, followed by in situ oxidation:
Conditions :
-
Catalyst : PdCl₂(dppf) (3 mol%)
-
Solvent : THF/NMP (3:1)
Yield : 68–75% (two steps).
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-(Trifluoromethoxy)phenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Trifluoromethoxy vs. Trifluoromethyl
- 5-(4-(Trifluoromethyl)phenyl)picolinic acid (CAS: 762287-48-9) replaces -OCF₃ with -CF₃. This difference may alter receptor binding in biological systems .
- 5-(Trifluoromethyl)picolinic acid (CAS: 80194-69-0) places -CF₃ directly on the pyridine ring, leading to distinct electronic properties and solubility profiles .
Positional Isomerism
Functional Group Replacements
Methylthio and tert-Butyl Groups
- 5-(4-Methylthiophenyl)picolinic acid (BM-4024, CAS: 75754-04-0) substitutes -SCH₃ for -OCF₃.
- 5-(4-tert-Butylphenyl)picolinic acid (qy20) features a bulky tert-butyl group. In antibacterial studies, qy20 showed lower efficacy than its butyl-substituted analog (qy17), likely due to reduced solubility and steric interference .
Antibacterial Performance
- 5-(4-Butylphenyl)picolinic acid (qy17) demonstrated superior antibacterial activity against Enterococcus faecium compared to qy20, attributed to its balanced lipophilicity and solubility .
Solubility and Stability
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent | Position | Molecular Weight (g/mol) | Key Properties | Biological Activity |
|---|---|---|---|---|---|
| 5-(4-(Trifluoromethoxy)phenyl)picolinic acid | -OCF₃ | Para | 283.2 | High lipophilicity, metabolic stability | Hypothesized antimicrobial |
| 5-(4-Trifluoromethylphenyl)picolinic acid | -CF₃ | Para | 265.2 | Strong electron-withdrawing | Not reported |
| 5-(4-Butylphenyl)picolinic acid (qy17) | -C₄H₉ | Para | 241.3 | Moderate solubility, antibacterial | Active against E. faecium |
| 5-(2-Trifluoromethoxyphenyl)picolinic acid | -OCF₃ | Ortho | 283.2 | Steric hindrance | Not reported |
Table 2: Commercial Availability and Cost (Aroz Technologies)
| Compound Name | Catalog ID | Price (1g) | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-(4-Methylthiophenyl)picolinic acid | BM-4024 | $180.00 | 213.2 |
| 5-(2-Trifluoromethoxyphenyl)picolinic acid | BM-4027 | $240.00 | 283.2 |
| 5-(4-Methoxycarbonylphenyl)picolinic acid | BM-4036 | $240.00 | 241.2 |
Key Research Findings
Substituent Position Matters : Para-substituted analogs generally exhibit better biological activity and solubility than ortho-substituted counterparts due to reduced steric effects .
Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group offers a unique balance of lipophilicity and hydrogen-bonding capacity, making it preferable for drug design over -CF₃ in some contexts .
Cost Considerations : Derivatives with complex substituents (e.g., -OCF₃) are more expensive to synthesize than alkyl-substituted analogs (e.g., qy17) .
Biological Activity
5-(4-(Trifluoromethoxy)phenyl)picolinic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethoxy group, enhance its lipophilicity and binding affinity to various biological targets, making it a candidate for further research into therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(4-(Trifluoromethoxy)phenyl)picolinic acid is CHFNO. The trifluoromethoxy group significantly influences the compound's chemical reactivity and biological interactions. This modification is known to improve the potency of similar compounds by enhancing their ability to inhibit enzyme activity and interact with receptors involved in various biological pathways.
The biological activity of 5-(4-(Trifluoromethoxy)phenyl)picolinic acid primarily involves its role as an enzyme inhibitor and its capacity to modulate receptor interactions. The trifluoromethoxy group enhances the compound's specificity and affinity for target enzymes and receptors, which may lead to significant therapeutic effects. For instance, compounds with similar structures have demonstrated efficacy in inhibiting serotonin uptake and modulating phosphodiesterase activity, which are crucial in treating conditions such as depression and inflammation .
Biological Activity Overview
- Enzyme Inhibition : The compound shows potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The presence of the trifluoromethoxy group has been linked to increased inhibitory potency compared to non-fluorinated analogs.
- Receptor Modulation : Interaction studies suggest that this compound can effectively modulate receptor activity, which is critical for its therapeutic applications. For example, it may influence neurotransmitter systems or inflammatory pathways.
Case Studies and Research Findings
- Inhibition of Phosphodiesterases (PDEs) : Research has indicated that derivatives of picolinic acid can selectively inhibit PDE4D, a target implicated in cognitive function and inflammation. The trifluoromethoxy substitution could enhance the selectivity and potency of these inhibitors, potentially leading to novel treatments for neurodegenerative diseases .
- Antitumor Activity : Preliminary studies suggest that 5-(4-(Trifluoromethoxy)phenyl)picolinic acid may exhibit antitumor properties through mechanisms unrelated to traditional enzyme inhibition. This highlights its potential utility in cancer therapeutics.
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of this compound have shown promise in preventing neuronal damage under stress conditions, further emphasizing its therapeutic potential in neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)picolinic acid | 0.94 | Lacks the trifluoromethoxy group |
| Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate | 0.89 | Different ester functional group |
| Methyl 4-(trifluoromethyl)picolinate | 0.86 | Methyl ester variant |
This table illustrates how 5-(4-(Trifluoromethoxy)phenyl)picolinic acid stands out among similar compounds due to its specific structural modifications that enhance its biological activity.
Q & A
Q. What are the common synthetic routes for 5-(4-(Trifluoromethoxy)phenyl)picolinic acid, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step procedures:
- Step 1 : Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions, often using reagents like trifluoromethylating agents (e.g., Togni’s reagent) under inert atmospheres.
- Step 2 : Functionalization of the pyridine ring, such as Suzuki-Miyaura cross-coupling to attach the aryl group .
- Critical Parameters :
- Temperature : Maintain 0–5°C during fluorination to prevent decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields .
Q. Which spectroscopic techniques are most effective for characterizing 5-(4-(Trifluoromethoxy)phenyl)picolinic acid, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : Identifies trifluoromethoxy group resonance (δ ≈ -55 to -60 ppm). Compare with analogs like 4-(Trifluoromethoxy)phenylacetic acid for validation .
- ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and aryl group splitting patterns.
- X-ray Crystallography : Resolves spatial arrangement of the trifluoromethoxy group and confirms bidentate ligand capability .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Q. How does the trifluoromethoxy group influence the compound’s coordination chemistry compared to non-fluorinated analogs?
- Methodological Answer : The trifluoromethoxy group enhances metal-binding properties:
- Electron-Withdrawing Effect : Increases Lewis acidity of coordinated metal centers (e.g., Cu²⁺, Fe³⁺), improving catalytic activity in oxidation reactions .
- Steric Effects : The bulkier trifluoromethoxy group reduces ligand lability compared to methoxy analogs, stabilizing metal complexes .
- Validation : Compare stability constants (log K) with 5-(4-Fluorophenyl)picolinic acid complexes using potentiometric titrations .
Advanced Research Questions
Q. What strategies can optimize the trifluoromethoxy introduction during synthesis to minimize competing side reactions?
- Methodological Answer :
- Reagent Selection : Use masked trifluoromethoxy precursors (e.g., OCF₃-aryl boronic esters) to avoid premature hydrolysis .
- Protection/Deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters during fluorination steps .
- Kinetic Control : Conduct reactions at low temperatures (-20°C) to suppress electrophilic aromatic substitution byproducts .
Q. How should researchers address discrepancies in thermal stability data observed between differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?
- Methodological Answer :
- Controlled Atmosphere : Perform TGA under nitrogen to isolate decomposition pathways from oxidative effects.
- Complementary Techniques : Use mass spectrometry-coupled TGA to identify volatile decomposition products.
- Sample Purity : Re-crystallize the compound to ≥98% purity (HPLC-validated) to eliminate impurities affecting DSC curves .
Q. What mechanistic insights have been gained from studying the compound’s behavior in catalytic systems, particularly regarding electron-withdrawing effects?
- Methodological Answer :
- Catalytic Oxidation : The compound’s Cu(II) complexes show enhanced activity in alcohol-to-ketone conversions due to the trifluoromethoxy group’s electron-withdrawing effect, which stabilizes the transition state .
- Kinetic Isotope Effects (KIE) : Deuterium labeling experiments reveal rate-limiting steps involving proton transfer in catalytic cycles .
- Computational Modeling : DFT studies correlate the trifluoromethoxy group’s Hammett σₚ value (+0.54) with increased electrophilicity of metal centers .
Data Contradiction Analysis
Example : Conflicting solubility reports in polar vs. non-polar solvents.
- Resolution Strategy :
- Solvent Screening : Systematically test solubility in DMSO, MeOH, and chloroform using UV-Vis spectroscopy (λmax ~270 nm).
- pH-Dependent Solubility : Adjust pH to deprotonate the carboxylic acid group (pKa ~2.5) and measure solubility shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
